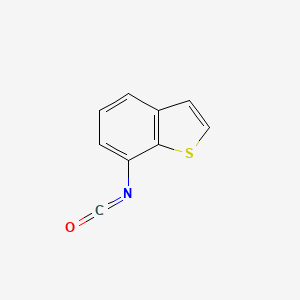
1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is a heterocyclic compound containing an oxazole ring. . The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can lead to the formation of reduced oxazole compounds.
Applications De Recherche Scientifique
1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A basic heterocyclic compound with a similar ring structure.
Isoxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring but with different positioning.
Thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H9NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4H,1H2,2-3H3 |
Clé InChI |
XYHAPIJGJBDZSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





aminehydrochloride](/img/structure/B15313028.png)



![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)


![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)



